molecular formula C16H23N3O2 B248319 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide

1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide

Katalognummer B248319
Molekulargewicht: 289.37 g/mol
InChI-Schlüssel: WRSGCWPSUJEPIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in regulating inflammation, immune response, and cell survival.

Wirkmechanismus

1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide exerts its inhibitory effect on the NF-κB pathway by targeting the upstream kinase IKKβ, which phosphorylates IκBα and promotes its degradation, leading to the nuclear translocation of NF-κB and subsequent gene transcription. 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide binds to the ATP-binding pocket of IKKβ and inhibits its kinase activity, thereby preventing the phosphorylation of IκBα and subsequent activation of NF-κB.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor effects, 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide has been shown to have other biochemical and physiological effects. For example, 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which play a critical role in tissue remodeling and metastasis. 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide has also been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which play a critical role in atherosclerosis and restenosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide is its high potency and specificity for IKKβ, which allows for the selective inhibition of the NF-κB pathway without affecting other signaling pathways. However, 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide has some limitations for lab experiments, including its low solubility in water and its instability in aqueous solutions. In addition, 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide has a relatively short half-life in vivo, which may limit its therapeutic efficacy.

Zukünftige Richtungen

There are several future directions for the research and development of 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, which are characterized by chronic inflammation and dysregulated immune response. 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide has been shown to inhibit the production of pro-inflammatory cytokines and promote the differentiation of regulatory T cells, which play a critical role in suppressing autoimmune responses. Another potential application is in the treatment of cardiovascular diseases, such as atherosclerosis and restenosis, which are characterized by vascular inflammation and smooth muscle cell proliferation. 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide has been shown to inhibit the proliferation and migration of vascular smooth muscle cells and reduce neointimal hyperplasia in animal models. Finally, 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide may have potential applications in the treatment of various cancers, either as a monotherapy or in combination with other chemotherapeutic agents. Further studies are needed to evaluate the safety, efficacy, and pharmacokinetics of 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide in preclinical and clinical settings.

Synthesemethoden

The synthesis of 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide involves a series of chemical reactions, starting with the condensation of p-toluidine and ethyl acrylate to form 2-(p-tolyl)ethyl acrylate. The resulting compound is then reacted with piperidine to form 1-(2-p-tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid. Finally, the carboxylic acid is converted to the amide using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The overall yield of 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide synthesis is approximately 30%.

Wissenschaftliche Forschungsanwendungen

1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The NF-κB pathway plays a critical role in the regulation of immune response and inflammation, and its dysregulation has been implicated in the pathogenesis of various diseases. 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide has been shown to inhibit the activation of NF-κB and downstream pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. In addition, 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and pancreatic cancer.

Eigenschaften

Produktname

1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide

Molekularformel

C16H23N3O2

Molekulargewicht

289.37 g/mol

IUPAC-Name

1-[3-(4-methylanilino)-3-oxopropyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H23N3O2/c1-12-2-4-14(5-3-12)18-15(20)8-11-19-9-6-13(7-10-19)16(17)21/h2-5,13H,6-11H2,1H3,(H2,17,21)(H,18,20)

InChI-Schlüssel

WRSGCWPSUJEPIF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCC(CC2)C(=O)N

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCC(CC2)C(=O)N

Löslichkeit

43.4 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.